molecular formula C29H29FN6O B10918030 2-(4-fluorophenyl)-N-[1-(4-methylphenyl)propyl]-5-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxamide

2-(4-fluorophenyl)-N-[1-(4-methylphenyl)propyl]-5-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxamide

Cat. No.: B10918030
M. Wt: 496.6 g/mol
InChI Key: GTBHGPATXHGTKP-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-[1-(4-methylphenyl)propyl]-5-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by its pyrazolo[1,5-a]pyrimidine core, which is a fused heterocyclic system known for its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-[1-(4-methylphenyl)propyl]-5-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the fluorophenyl and methylphenyl groups. Common reagents used in these reactions include various halogenated compounds, organometallic reagents, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-[1-(4-methylphenyl)propyl]-5-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using halogenated reagents.

Properties

Molecular Formula

C29H29FN6O

Molecular Weight

496.6 g/mol

IUPAC Name

2-(4-fluorophenyl)-N-[1-(4-methylphenyl)propyl]-5-(1,3,5-trimethylpyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxamide

InChI

InChI=1S/C29H29FN6O/c1-6-23(20-9-7-17(2)8-10-20)32-29(37)26-15-25(28-18(3)33-35(5)19(28)4)31-27-16-24(34-36(26)27)21-11-13-22(30)14-12-21/h7-16,23H,6H2,1-5H3,(H,32,37)

InChI Key

GTBHGPATXHGTKP-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=C(C=C1)C)NC(=O)C2=CC(=NC3=CC(=NN23)C4=CC=C(C=C4)F)C5=C(N(N=C5C)C)C

Origin of Product

United States

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